2,3-Heptanedione is a seven-carbon diketone, classified as a vicinal diketone due to the presence of two adjacent carbonyl groups (α-diketone) on the second and third carbon atoms. [, , , , ] It contributes to the buttery aroma and flavor found in certain foods, like some dairy products, where it is naturally produced during fermentation processes by specific bacteria such as Lactococcus lactis ssp. diacetylactis and Leuconostoc citrovorum. [] In food and flavoring industries, it is often used as a substitute for diacetyl (2,3-butanedione), another vicinal diketone with similar flavoring properties. [, ] 2,3-Heptanedione is also found in strawberry cultivars as a volatile compound. []
2,3-Heptanedione is an organic compound classified as a diketone, characterized by the presence of two carbonyl groups (C=O) located at the second and third positions of a seven-carbon chain. Its chemical formula is , and it is commonly used in various industrial applications due to its unique flavor and fragrance properties. The compound exhibits a buttery aroma, making it valuable in the food and fragrance industries.
2,3-Heptanedione can be sourced from natural products or synthesized through various chemical processes. It falls under the category of diketones, which are compounds containing two ketone functional groups. This classification places it among other similar compounds, such as 2,3-pentanedione and 3,4-hexanedione.
The synthesis of 2,3-heptanedione can be achieved through several methods:
The molecular structure of 2,3-heptanedione consists of a linear chain of seven carbon atoms with two ketone groups positioned at the second and third carbons. The structural formula can be represented as follows:
2,3-Heptanedione participates in various chemical reactions typical of diketones:
The mechanism of action for the reduction of 2,3-heptanedione typically involves the transfer of hydride ions from a reducing agent to the carbonyl carbon atoms. This process can be catalyzed by enzymes such as alcohol dehydrogenases or by chemical reducing agents, resulting in the formation of 2-hydroxyheptan-3-one.
2,3-Heptanedione has several applications across different fields:
2,3-Heptanedione (CAS 96-04-8) emerged as a compound of interest during the mid-20th century alongside advancements in flavor chemistry. Initially identified as a trace constituent in fermented dairy products and plant systems, its discovery stemmed from analytical investigations into butter flavor profiles. By the 1960s, synthetic production methods enabled its isolation and characterization, leading to standardized commercial production. The compound gained regulatory recognition when assigned FEMA GRAS 2543 (Generally Recognized As Safe) status for food use and COE number 2044 by the Council of Europe, cementing its role in flavor formulations [3] [8] [10]. Its natural occurrence has been confirmed in diverse food matrices—including Agaricus bisporus (common mushrooms), Solanum lycopersicum (garden tomatoes), alcoholic beverages, and pulses—through chromatographic analyses, positioning it as both a natural flavorant and synthetic target [7].
2,3-Heptanedione (systematic IUPAC name: heptane-2,3-dione) belongs to the α-diketone functional group class, characterized by two carbonyl groups on adjacent carbon atoms (C2 and C3). Its molecular formula is C₇H₁₂O₂, with a molar mass of 128.17 g/mol. Key structural and spectroscopic properties include:
Table 1: Structural Identifiers of 2,3-Heptanedione
Property | Value |
---|---|
CAS Registry | 96-04-8 |
Molecular Formula | C₇H₁₂O₂ |
PubChem CID | 60983 |
IUPAC Name | Heptane-2,3-dione |
Synonyms | Acetyl valeryl, Valeryl acetyl |
Molecular Weight | 128.17 g/mol |
Biosynthetically, it forms via microbial oxidation of fatty acids or enzymatic catalysis (e.g., diacetyl reductase activity in Bacillus spp.) [6]. Its synthesis leverages carbonyl coupling reactions, such as acyloin condensation of pentanal and pyruvic acid.
As an α-diketone, 2,3-heptanedione participates in hallmark reactions:
Table 2: Key Spectral Data for Identification
Technique | Key Features |
---|---|
GC-MS | m/z 128 [M]⁺, base peak 43 (CH₃CO⁺) |
¹³C NMR | δ 207.5 (C2), 203.8 (C3), 33.1–14.0 (aliphatic) |
FTIR | 1715 cm⁻¹ (C=O str.), 2900 cm⁻¹ (C-H str.) |
Industrially, it functions across sectors:
Table 3: Industrial Applications and Specifications
Industry | Function | Specification |
---|---|---|
Food Flavoring | Butter flavor enhancer | ≥97% purity (GC), Kosher-certified |
Chemical Synthesis | Building block for chiral diols | FG grade |
Polymer Technology | Plasticizer comonomer | Density 0.920 g/mL |
Regulatory approvals include FDA 21CFR172.515 and JECFA evaluations affirming safety for oral consumption [5] [8] [10]. Current research explores biocatalytic production routes to access enantiopure derivatives for pheromones and fine chemicals [6].
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